molecular formula C12H18O2S B052236 [(2,2-Diethoxyethyl)sulfanyl]benzene CAS No. 66616-26-0

[(2,2-Diethoxyethyl)sulfanyl]benzene

Cat. No. B052236
CAS RN: 66616-26-0
M. Wt: 226.34 g/mol
InChI Key: XGVOYFSWJOHTFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(2,2-Diethoxyethyl)sulfanyl]benzene, also known as DMSB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMSB is a colorless liquid that has a molecular formula of C12H18O2S and a molecular weight of 226.34 g/mol.

Mechanism of Action

The mechanism of action of [(2,2-Diethoxyethyl)sulfanyl]benzene is not fully understood, but it is believed to involve the formation of reactive oxygen species (ROS) and the induction of apoptosis in cancer cells. [(2,2-Diethoxyethyl)sulfanyl]benzene has been shown to inhibit the growth of various cancer cell lines such as MCF-7, HeLa, and A549. Additionally, [(2,2-Diethoxyethyl)sulfanyl]benzene has been shown to exhibit antibacterial activity against various gram-positive and gram-negative bacteria.
Biochemical and Physiological Effects:
[(2,2-Diethoxyethyl)sulfanyl]benzene has been shown to exhibit various biochemical and physiological effects such as inhibition of cell proliferation, induction of apoptosis, and inhibition of bacterial growth. [(2,2-Diethoxyethyl)sulfanyl]benzene has also been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).

Advantages and Limitations for Lab Experiments

The advantages of using [(2,2-Diethoxyethyl)sulfanyl]benzene in lab experiments include its ease of synthesis, its ability to undergo various chemical reactions, and its potential applications in various fields. The limitations of using [(2,2-Diethoxyethyl)sulfanyl]benzene in lab experiments include its limited solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the research on [(2,2-Diethoxyethyl)sulfanyl]benzene. One direction is to investigate the mechanism of action of [(2,2-Diethoxyethyl)sulfanyl]benzene in more detail to better understand its anticancer and antibacterial activities. Another direction is to explore the potential applications of [(2,2-Diethoxyethyl)sulfanyl]benzene in the synthesis of thiol-functionalized polymers and nanoparticles. Additionally, the development of new synthetic methods for [(2,2-Diethoxyethyl)sulfanyl]benzene and its derivatives could lead to the discovery of new compounds with potential applications in various fields.

Synthesis Methods

The synthesis of [(2,2-Diethoxyethyl)sulfanyl]benzene involves the reaction of 2,2-diethoxyethanethiol with benzyl chloride in the presence of a base such as potassium carbonate. The reaction takes place at room temperature and the product is obtained in good yield after purification. The purity of the product can be confirmed by using various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

Scientific Research Applications

[(2,2-Diethoxyethyl)sulfanyl]benzene has potential applications in various fields such as organic synthesis, material science, and medicinal chemistry. In organic synthesis, [(2,2-Diethoxyethyl)sulfanyl]benzene can be used as a building block for the synthesis of various compounds due to its ability to undergo various chemical reactions. In material science, [(2,2-Diethoxyethyl)sulfanyl]benzene can be used as a precursor for the synthesis of thiol-functionalized polymers and nanoparticles. In medicinal chemistry, [(2,2-Diethoxyethyl)sulfanyl]benzene has been shown to exhibit anticancer, antimicrobial, and anti-inflammatory activities.

properties

CAS RN

66616-26-0

Product Name

[(2,2-Diethoxyethyl)sulfanyl]benzene

Molecular Formula

C12H18O2S

Molecular Weight

226.34 g/mol

IUPAC Name

2,2-diethoxyethylsulfanylbenzene

InChI

InChI=1S/C12H18O2S/c1-3-13-12(14-4-2)10-15-11-8-6-5-7-9-11/h5-9,12H,3-4,10H2,1-2H3

InChI Key

XGVOYFSWJOHTFC-UHFFFAOYSA-N

SMILES

CCOC(CSC1=CC=CC=C1)OCC

Canonical SMILES

CCOC(CSC1=CC=CC=C1)OCC

synonyms

(Phenylthio)acetaldehyde Diethyl Acetal;  [(2,2-Diethoxyethyl)thio]benzene

Origin of Product

United States

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